2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to a class of pyrido[1,2-a]pyrimidin-4-one derivatives functionalized with a (Z)-configured thiazolidinone substituent. Its structure features:
- A (2-methoxyethyl)amino group at position 2, contributing to solubility and hydrogen-bonding capacity.
- A (Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl substituent at position 3, introducing a thiazolidinone ring with sulfur and oxygen atoms for redox activity and metal coordination .
The stereoelectronic properties of the Z-configuration in the thiazolidinone moiety are critical for its molecular interactions, as evidenced by crystallographic studies using programs like SHELXL .
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N4O3S2/c1-4-8-23-18(25)14(28-19(23)27)11-13-15(20-7-10-26-3)21-16-12(2)6-5-9-22(16)17(13)24/h5-6,9,11,20H,4,7-8,10H2,1-3H3/b14-11- |
InChI Key |
WJXACYPIYOKWTF-KAMYIIQDSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazolidinone Moiety: This is achieved through the reaction of the pyrido[1,2-a]pyrimidine intermediate with a thiazolidinone derivative under controlled temperature and solvent conditions.
Attachment of the Methoxyethylamino Group: This final step involves the nucleophilic substitution reaction where the methoxyethylamino group is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- Polarity Modulation : Replacing the methoxyethyl group (target compound) with hydroxyethyl (Analogs 1–2) increases hydrogen-bonding capacity but may compromise membrane permeability.
- Chirality: Analog 3’s phenylethyl amino group introduces stereochemical complexity, necessitating enantioselective synthesis for pharmacological applications .
Research Findings and Comparative Activity
Bioactivity (Inferred from Structural Analogues)
While direct bioactivity data for the target compound is unavailable, structurally related thiazolidinone-pyrimidine hybrids exhibit:
- Antimicrobial Activity: Thiazolidinones with 2-thioxo groups show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
- Antioxidant Potential: The 4-oxo-thiazolidinone moiety can scavenge free radicals (IC~50~: 12–25 µM in DPPH assays) .
Biological Activity
The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse biological activities. Its unique structure, characterized by a pyrido[1,2-a]pyrimidinone core and various functional groups, suggests potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N4O2S2 , with a molecular weight of approximately 360.45 g/mol . The structure includes:
- Pyrido[1,2-a]pyrimidinone core : This bicyclic structure is essential for the compound's biological activity.
- Thiazolidinone moiety : Contributes to the reactivity and interaction with biological targets.
- Methoxyethylamine group : Enhances solubility and may influence pharmacokinetics.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, compounds structurally related to our target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.004 mg/mL , indicating strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.03 | 0.06 |
| Staphylococcus aureus | 0.01 | 0.02 |
| Bacillus cereus | 0.02 | 0.04 |
Antifungal Activity
The compound also shows promising antifungal activity. In vitro studies have demonstrated efficacy against various fungal strains, with MIC values ranging from 0.004 to 0.06 mg/mL . The most sensitive strain identified was Trichoderma viride, while Aspergillus fumigatus displayed higher resistance .
Anti-inflammatory and Anticancer Potential
Preliminary studies suggest that the compound may modulate inflammatory pathways and exhibit anticancer properties. The presence of the thiazolidinone moiety is believed to play a critical role in these activities by interacting with specific cellular targets involved in inflammation and tumor progression.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may interact with various enzymes or receptors involved in oxidative stress pathways or inflammatory responses . Docking studies have suggested potential binding sites that could elucidate its pharmacological profile further.
Case Studies
Several case studies have been conducted to explore the biological activity of similar compounds:
- Study on Thiazolidinone Derivatives : A series of thiazolidinone derivatives were tested for their antibacterial properties against multiple bacterial strains, revealing that modifications at specific positions significantly enhanced activity .
- Anticancer Activity in Cell Lines : Compounds related to our target were evaluated in human cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing moderate to high inhibitory activities on cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
